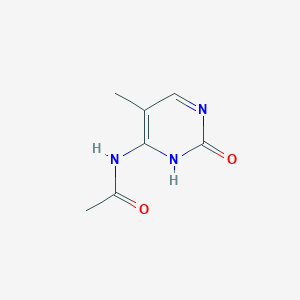

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures that the reaction proceeds to completion. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to speed up the reaction and reduce energy consumption is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents such as potassium permanganate.

Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

1. Anticancer Activity

- Research indicates that derivatives of this compound have demonstrated significant anticancer properties. For example, studies have shown that similar pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Properties

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds are reported to be around 256 µg/mL, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme inhibition studies have highlighted its potential to affect acetylcholinesterase activity, which is crucial in neurodegenerative disease models .

Case Study 1: Anticancer Efficacy

A study published in the American Chemical Society examined the anticancer efficacy of this compound derivatives against various cancer cell lines. The results indicated that these compounds exhibited growth inhibition rates exceeding 70% in certain cell lines, suggesting a strong potential for development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested several pyrimidine derivatives against E. coli and S. aureus. The findings revealed that compounds with similar structural features to this compound displayed significant antimicrobial activity, with varying degrees of effectiveness based on structural modifications .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, where the compound can act as an inhibitor or substrate. The pathways involved are typically related to nucleic acid synthesis and repair, making the compound of interest in cancer research and antiviral therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyluracil: A precursor in the synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide.

2,4-Dioxo-5-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.

N-(2-Oxo-2,3-dihydropyrimidin-4-yl)acetamide: A structurally related compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H10N2O2, with a molecular weight of 166.18 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological systems.

1. Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit antiviral properties. For instance, derivatives of pyrimidines have shown effectiveness against viruses such as HIV and hepatitis C virus (HCV). A study highlighted that certain pyrimidine derivatives inhibited the activity of reverse transcriptase with IC50 values as low as 0.35 μM, indicating strong antiviral potential .

2. Antimicrobial Properties

Antimicrobial activity is another significant aspect of this compound. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains. For example, compounds with the pyrimidine scaffold were found to inhibit growth in both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial effects .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in relation to chronic pain management. Research on related compounds suggests that they can inhibit key inflammatory pathways, potentially providing relief from conditions characterized by chronic inflammation .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act by inhibiting enzymes critical for viral replication or bacterial survival.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects .

Case Studies

Several studies have investigated the efficacy of pyrimidine derivatives similar to this compound:

- HIV Reverse Transcriptase Inhibition : A study demonstrated that a series of modified pyrimidines significantly inhibited HIV reverse transcriptase activity with varying IC50 values, suggesting that structural modifications can enhance antiviral potency .

- Antimicrobial Testing : In vitro tests showed that certain pyrimidine derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-8-7(12)10-6(4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOGUECZYCRVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.